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Introduction
3-Dodecanone (CAS No. 1534-27-6), also known as ethyl nonyl ketone, is a long-chain

aliphatic ketone. While some sources indicate that it is not recommended for direct use in flavor

and fragrance formulations, its natural occurrence in aromatic plants and algae suggests a

potential for sensory relevance.[1][2] This document provides a comprehensive overview of 3-
dodecanone, including its physicochemical properties, potential sensory profile, and detailed

protocols for its analysis and evaluation in flavor and fragrance matrices. The conflicting

information regarding its odor profile—described by some as "sweet and pleasant" and a

candidate for flavor applications, and by others as "strong and unpleasant" or "fatty or waxy"—

necessitates further investigation by researchers.[3]

Chemical and Physical Properties
A summary of the key physicochemical properties of 3-dodecanone is presented in Table 1.

This data is essential for formulators to understand its behavior in various solvent systems and

product bases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b073483?utm_src=pdf-interest
https://www.benchchem.com/product/b073483?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9695514/
https://www.thegoodscentscompany.com/data/rw1430971.html
https://www.benchchem.com/product/b073483?utm_src=pdf-body
https://www.benchchem.com/product/b073483?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1016/j.jtusci.2015.06.004
https://www.benchchem.com/product/b073483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₁₂H₂₄O [4][5]

Molecular Weight 184.32 g/mol [4]

CAS Number 1534-27-6 [4][5]

Appearance Colorless to pale yellow liquid [3]

Boiling Point 243-244 °C at 760 mmHg [2]

Melting Point 7 °C [3]

Flash Point 170 °F (76.6 °C) (TCC, est.) [2]

Solubility

Insoluble in water; soluble in

alcohols and non-polar organic

solvents.

[3]

Vapor Pressure 0.031 mmHg at 25 °C (est.) [2]

logP (o/w) 4.544 (est.) [2]

Sensory Profile and Natural Occurrence
The sensory characteristics of 3-dodecanone are not well-established, with conflicting

descriptions in the literature. While some sources suggest it is not for flavor or fragrance use, it

has been identified as a volatile component in some natural sources known for their aromatic

properties.

Natural Occurrence:

Pimenta racemosa (Bay Rum Tree): 3-Dodecanone has been reported to be a constituent of

Pimenta racemosa, the leaves of which are used to produce bay oil, a common ingredient in

fragrances with a spicy, clove-like aroma.[6][7][8][9]

Jania rubens (Red Algae): This marine organism is another reported natural source of 3-
dodecanone.[1] However, detailed chemical analyses of Jania rubens have not consistently

listed 3-dodecanone as a major volatile component.[3][10][11][12][13]
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The presence of 3-dodecanone in these botanicals suggests it may contribute to their overall

aroma profile, even if it is not a character-impact compound on its own. Further research is

needed to determine its precise contribution.

Odor and Flavor Profile:

There is a significant discrepancy in the reported odor profile of 3-dodecanone. Some sources

describe it as having a "sweet and pleasant" aroma, making it a candidate for flavor and

fragrance applications.[3] In contrast, other reports describe its odor as "strong and unpleasant"

and "fatty or waxy".[3] This highlights the need for rigorous sensory evaluation to clarify its true

organoleptic properties.

Quantitative Sensory Data:

No definitive odor or taste threshold values for 3-dodecanone have been found in the

published literature. The determination of these thresholds is a critical step in evaluating its

potential as a flavor or fragrance ingredient.

Application in Formulations
Given the current information, the direct application of 3-dodecanone in flavor and fragrance

formulations should be approached with caution. However, its potential as a trace component

or as a synthetic intermediate for other flavor and fragrance molecules warrants investigation.

Its long carbon chain suggests it could act as a fixative or a modifier for other, more volatile

aroma compounds.

Experimental Protocols
The following protocols provide a framework for the analysis and sensory evaluation of 3-
dodecanone.

Protocol 1: Purity and Identity Confirmation by Gas
Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and determine the purity of a 3-dodecanone sample.

Materials:
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3-Dodecanone sample

High-purity solvent (e.g., hexane or ethanol)

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Appropriate GC column (e.g., non-polar or semi-polar capillary column)

Microsyringe

Methodology:

Sample Preparation: Prepare a dilute solution of the 3-dodecanone sample in the chosen

solvent (e.g., 100 ppm).

GC-MS Analysis:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a

rate of 10 °C/min, and hold for 5 minutes.

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Mass Range: m/z 40-400

Data Analysis:

Identify the peak corresponding to 3-dodecanone by comparing its mass spectrum with a

reference library (e.g., NIST).

Determine the purity by calculating the peak area percentage of 3-dodecanone relative to

the total peak area of all components.
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Protocol 2: Sensory Evaluation - Odor Profile
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Objective: To characterize the odor profile of 3-dodecanone.

Materials:

Purified 3-dodecanone

Odorless solvent (e.g., diethyl phthalate or ethanol)

Perfumer's smelling strips

Glass vials with caps

A panel of trained sensory analysts

Methodology:

Sample Preparation: Prepare a series of dilutions of 3-dodecanone in the chosen solvent

(e.g., 10%, 1%, 0.1%, and 0.01% by weight).

Evaluation:

Dip a smelling strip into each dilution and allow the solvent to evaporate for a few

seconds.

Present the strips to the sensory panel in a randomized and blind manner.

Panelists should evaluate the odor characteristics at different time points (top, middle, and

base notes) and record their descriptions using a standardized vocabulary.

Data Analysis: Compile the descriptors from all panelists to create a comprehensive odor

profile of 3-dodecanone at different concentrations.

Protocol 3: Determination of Odor Threshold
Objective: To determine the detection and recognition odor thresholds of 3-dodecanone in air.

Materials:

Purified 3-dodecanone
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Odorless, non-volatile solvent

Dynamic dilution olfactometer

A panel of screened and trained sensory assessors

Methodology:

Sample Preparation: Prepare a stock solution of 3-dodecanone in the solvent.

Olfactometry:

Use a dynamic dilution olfactometer to present a series of increasing concentrations of 3-
dodecanone to the panelists.

Employ a forced-choice method (e.g., triangular or two-alternative forced choice) where

the panelist has to distinguish the odorant from a blank (odor-free air).

Data Analysis: Calculate the individual and group threshold values based on the

concentration at which the panelists can reliably detect and recognize the odor.

Signaling Pathway
The perception of odorants like 3-dodecanone is initiated by the interaction of the molecule

with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal

epithelium. This interaction triggers a G-protein-coupled signaling cascade.
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Conclusion
3-Dodecanone presents an interesting case for flavor and fragrance research. The conflicting

reports on its sensory properties, coupled with its presence in aromatic botanicals, suggest that

its role may be more complex than initially assumed. The provided protocols offer a starting

point for researchers to systematically evaluate the potential of 3-dodecanone and other long-

chain ketones in the development of new flavor and fragrance ingredients. A thorough sensory

analysis to establish a definitive odor profile and threshold is a critical next step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Dodecanone: Application Notes for Flavor and
Fragrance Formulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073483#3-dodecanone-as-a-component-in-flavor-
and-fragrance-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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